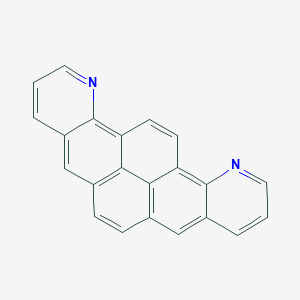![molecular formula C19H22N6O2 B091378 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea CAS No. 18393-13-0](/img/structure/B91378.png)
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a complex structure, and its synthesis requires specialized techniques and equipment.
Mecanismo De Acción
The mechanism of action of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is not fully understood. However, it is thought to act by inhibiting certain enzymes or proteins that are involved in cancer cell growth and proliferation. This compound may also have effects on other biological pathways, including inflammation and cell signaling.
Efectos Bioquímicos Y Fisiológicos
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been shown to have biochemical and physiological effects in various studies. This compound has been shown to inhibit the growth and proliferation of certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been shown to have effects on various biological pathways, including inflammation and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea in lab experiments include its potential as a therapeutic agent and its effects on various biological pathways. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action and potential side effects of this compound are not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on specific biological pathways in more detail. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes. Overall, the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has the potential to lead to new discoveries in the field of scientific research.
Métodos De Síntesis
The synthesis of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a multi-step process that involves the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the compound, but in general, it involves the reaction of two or more precursor molecules to form the final product. The synthesis of this compound requires specialized equipment and expertise, and it is not a trivial process.
Aplicaciones Científicas De Investigación
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been studied for its effects on various biological pathways, including inflammation and cell signaling.
Propiedades
Número CAS |
18393-13-0 |
|---|---|
Nombre del producto |
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea |
Fórmula molecular |
C19H22N6O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-[(9bS)-5-oxo-1,2,3,9b-tetrahydropyrrolo[2,1-a]isoindol-9-yl]-3-[5-[(2S)-pyrrolidin-2-yl]-1H-pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H22N6O2/c26-18-11-4-1-5-13(17(11)15-7-3-9-25(15)18)21-19(27)22-16-10-14(23-24-16)12-6-2-8-20-12/h1,4-5,10,12,15,20H,2-3,6-9H2,(H3,21,22,23,24,27)/t12-,15-/m0/s1 |
Clave InChI |
IWOOJEZSDPRYAZ-WFASDCNBSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3[C@@H]5CCCN5C4=O |
SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
SMILES canónico |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




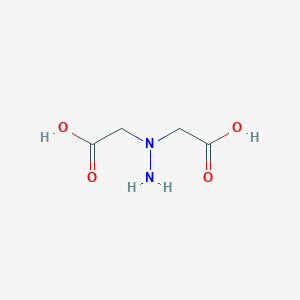
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
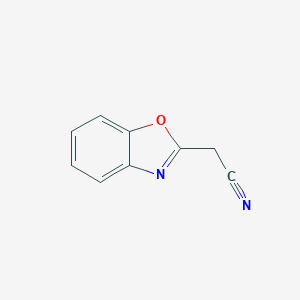
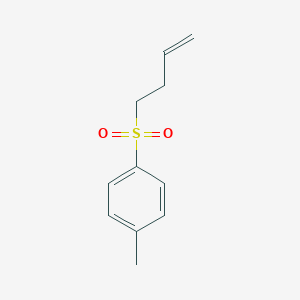
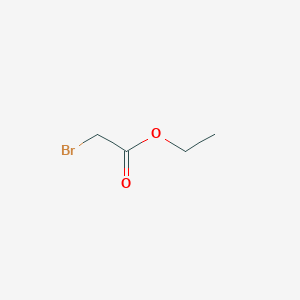
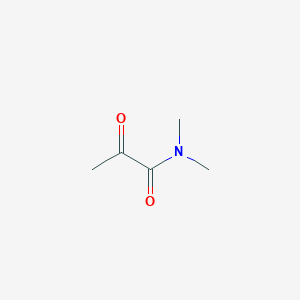
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
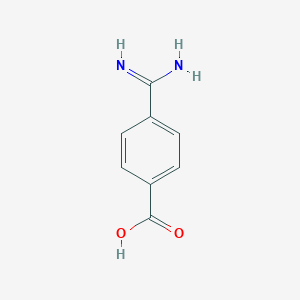
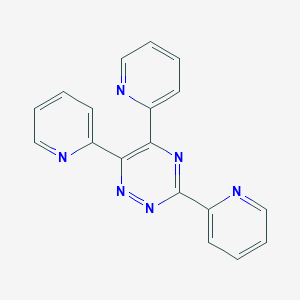
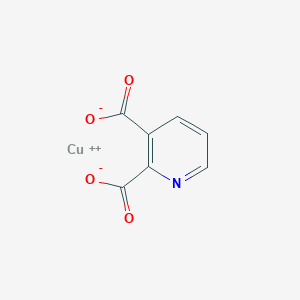
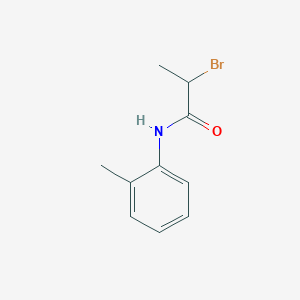
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
